methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-21-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-22)17(20-21)13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKWIDDNYIGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with appropriate electrophiles. The structural formula indicates the presence of a pyrazole ring, a benzenecarboxylate moiety, and a sulfanyl group, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound exhibits significant antibacterial activity against various strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
A comparative study showed that the compound's efficacy is comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
Research indicates that this specific compound may act as an apoptosis inducer, targeting cancer cell lines such as breast and colon cancer .
3. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The presence of the sulfanyl group may facilitate interactions with key enzymes involved in inflammation and microbial resistance.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress pathways, contributing to its anticancer and anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example:
- Case Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammatory responses.
- Research Findings : In animal models, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .
Agrochemical Applications
This compound has been investigated for use as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological targets within pests or weeds.
Insecticidal Activity
Studies have reported that this compound exhibits insecticidal properties against common agricultural pests. Its efficacy can be attributed to its ability to disrupt metabolic processes in insects.
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Thrips | 100 | 90 |
Material Science Applications
The unique chemical structure of this compound also positions it as a candidate for advanced materials development, particularly in polymer science.
Polymer Additive
Incorporating this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that it can act as a plasticizer or stabilizer in various polymer formulations.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of a pyrazole core with a benzenecarboxylate derivative. For example, analogous pyrazole compounds are synthesized via nucleophilic substitution or Suzuki coupling reactions . Optimization of intermediates, such as adjusting reaction time (e.g., 2 hours for sulfonyl chloride coupling) and using anhydrous tetrahydrofuran (THF) with NaH as a base, can improve yields . Purification via column chromatography with silica gel (60–120 mesh) is recommended for isolating sulfanyl-linked derivatives .
Q. How can researchers determine the molecular weight and structural conformation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) or ESI-TOF instruments provide precise molecular weight validation (e.g., exact mass ~367.06036 g/mol) . X-ray crystallography, as demonstrated for structurally similar pyrazole derivatives, resolves bond angles, dihedral angles (e.g., 16.15° between aromatic planes), and non-covalent interactions (e.g., π–π stacking at 4.06–4.14 Å distances) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GB/T 16483 and GB/T 17519 standards for chemical safety. Use PPE (gloves, goggles) due to the compound’s hydrogen bond donor/acceptor properties (1 donor, 5 acceptors) . Store in a dry, inert atmosphere (argon) to prevent hydrolysis of the sulfanyl or ester groups. Emergency protocols should include neutralization of spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) paired with reaction path search algorithms (e.g., GRRM) can predict transition states and optimize reaction conditions. For example, ICReDD’s approach integrates computational screening to narrow experimental parameters (e.g., solvent polarity, temperature) for sulfanyl-group reactivity . Machine learning models trained on pyrazole reaction datasets (e.g., substituent effects on yield) can further streamline derivative design .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., aromatic proton splitting) may arise from tautomerism in the pyrazole ring. Use variable-temperature NMR () to stabilize conformers, complemented by -NMR and 2D-COSY to assign signals . Cross-validate with IR spectroscopy (e.g., ester C=O stretch at ~1700 cm) and computational simulations (GIAO method for NMR prediction) .
Q. How do non-covalent interactions (e.g., π–π stacking) influence the compound’s crystallographic packing and stability?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions such as C–H···π contacts (2.8–3.2 Å) and π–π stacking (4.06–4.14 Å) between phenyl groups, which stabilize the crystal lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% van der Waals forces, 8% hydrogen bonding) . Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures (e.g., >200C for stable derivatives) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) . For enzyme inhibition (e.g., COX-2), employ fluorometric assays with recombinant proteins and validate via molecular docking (AutoDock Vina) to map binding affinities at the sulfonyl-binding pocket . Dose-response curves (IC) and cytotoxicity assays (MTT on HEK-293 cells) ensure selectivity .
Notes
- Avoid abbreviations; use full chemical names (e.g., "tetrahydrofuran" instead of "THF").
- For synthesis, prioritize anhydrous conditions to prevent ester hydrolysis.
- Computational workflows should validate experimental data to address contradictions (e.g., NMR vs. DFT predictions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
